molecular formula C8H16NO3PS2 B1676276 Mephosfolan CAS No. 950-10-7

Mephosfolan

Cat. No.: B1676276
CAS No.: 950-10-7
M. Wt: 269.3 g/mol
InChI Key: LTQSAUHRSCMPLD-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

Mephosfolan, an organophosphorus insecticide, emerged during the mid-20th century amid global efforts to develop alternatives to persistent chlorinated hydrocarbon pesticides. Its synthesis aligns with the broader trajectory of organophosphorus compound research, which intensified post-World War II due to their degradability and efficacy. Initial reports of this compound’s pesticidal properties appeared in the 1960s, with formal registration under the trade name Cytrolane by American Cyanamid Company. By the 1980s, it was employed in agricultural systems across Asia and the Middle East, particularly for rice, cotton, and wheat crops. However, regulatory shifts in the 1990s, driven by evolving environmental and toxicological standards, led to its phased discontinuation in regions such as the United States.

Chemical Classification within Organophosphorus Compounds

This compound belongs to the phosphoramidate subclass of organophosphorus pesticides, characterized by a central phosphorus atom bonded to an amide group and sulfur-containing heterocyclic rings. Its structure features a 1,3-dithiolan-2-ylidene moiety linked to a diethoxyphosphoryl group, distinguishing it from other organophosphates like malathion or chlorpyrifos. This configuration enhances systemic activity, enabling translocation within plant tissues for targeted pest control.

Table 1: Key Structural Attributes of this compound

Property Description
Core Structure Phosphoramidate with 1,3-dithiolane ring
Functional Groups Diethoxyphosphoryl, methyl-substituted dithiolane, imine linkage
Molecular Formula C₈H₁₆NO₃PS₂
Stereochemistry Racemic mixture of (2E,4R) and (2Z,4S) configurations

Nomenclature and Identification Systems

This compound is systematically identified through multiple nomenclature frameworks:

  • IUPAC Name : Diethyl [(2E,4R)-4-methyl-1,3-dithiolan-2-ylidene]phosphoramidate.
  • CAS Registry Number : 950-10-7.
  • Alternative Designations : Cytrolane (trade name), ENT 25991 (experimental code).
    Its spectroscopic profiles, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), provide definitive identification markers, with characteristic peaks at m/z 269.03 (molecular ion) and δ 1.3–1.5 ppm (ethoxy groups).

Historical Agricultural Implementation

This compound was deployed as a systemic insecticide in diverse agroecosystems:

  • Cotton : Effective against aphids (Aphis gossypii) and bollworms, with granular formulations applied to soil for root uptake.
  • Rice : Used in paddies to control stem borers (Chilo suppressalis) and gall midges (Pachydiplosis oryzae), leveraging its water solubility for targeted delivery.
  • Wheat : Managed nematode infestations (Heterodera avenae) through soil drenching, reducing yield losses by up to 47% in field trials.

Table 2: Historical Agricultural Applications by Region

Region Target Crop Key Pests Controlled Application Method
Southeast Asia Rice Stem borers, gall midges Paddy water incorporation
China Cotton Aphids, bollworms Soil granules
India Wheat Cyst nematodes Pre-planting drench

Global Production and Usage Patterns

Production of this compound peaked in the 1970s–1980s, primarily driven by demand in tropical and subtropical regions. Manufacturing facilities in India, China, and Malaysia synthesized technical-grade material, often formulated as emulsifiable concentrates (ECs) or 5% granules. Global usage declined post-2000 due to regulatory restrictions and the advent of neonicotinoids, though niche applications persisted in aquaculture and horticulture in Southeast Asia. Current production is limited, with extant stocks primarily utilized in research contexts.

Table 3: Historical Production Metrics

Decade Annual Production (Metric Tons) Primary Manufacturers
1970s 500–700 American Cyanamid, regional agrochemical firms
1990s 150–200 State-owned enterprises (China, India)
2010s <50 Specialty chemical producers

Properties

IUPAC Name

N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQSAUHRSCMPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N=C1SCC(S1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3PS2
Record name MEPHOSFOLAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5047
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058221
Record name Mephosfolan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mephosfolan is a yellow to amber liquid. Works as an insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless or yellow to amber liquid; [HSDB]
Record name MEPHOSFOLAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5047
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mephosfolan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5949
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

248 °F at 0.001 mmHg (EPA, 1998), 120 °C at 1X10-3 mmHg
Record name MEPHOSFOLAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5047
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MEPHOSFOLAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in acetone, xylene, benzene, ethanol and toluene, moderately soluble in water., Solubility in water at 25 °C: 57 g/kg.
Record name MEPHOSFOLAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.539 @ 26 °C
Record name MEPHOSFOLAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000318 [mmHg]
Record name Mephosfolan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5949
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless liquid, Yellow to amber liquid.

CAS No.

950-10-7
Record name MEPHOSFOLAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5047
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mephosfolan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephosfolan [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, N-(4-methyl-1,3-dithiolan-2-ylidene)-, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mephosfolan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mephosfolan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPHOSFOLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE5S7E3U0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEPHOSFOLAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Core Dithiolane Ring Formation

The 4-methyl-1,3-dithiolane ring is a structural cornerstone of this compound. Its synthesis typically involves cyclization of 1,2-ethanedithiol derivatives with carbonyl compounds. For example, reacting 2-mercaptoethanol with acetone under acidic conditions yields the dithiolane backbone. Alternative methods employ thiourea or thioamide precursors, followed by ring-closing metathesis or oxidation-reduction cycles.

Phosphorylation of the Imine Nitrogen

Introducing the diethoxyphosphoryl group to the imine nitrogen requires precise reaction conditions. A common approach involves treating the dithiolan-2-imine intermediate with diethyl chlorophosphate (ClPO(OEt)₂) in the presence of a base such as triethylamine (Scheme 1). This step often proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C to minimize side reactions.

Scheme 1: Phosphorylation of Dithiolan-2-imine
$$
\text{Dithiolan-2-imine} + \text{ClPO(OEt)}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{this compound} + \text{Et}_3\text{N·HCl}
$$

Stereochemical Control

This compound exists predominantly in the E-configuration at the imine bond, as confirmed by mass spectral data. Stereoselective synthesis is achieved using chiral auxiliaries or asymmetric catalysis. For instance, employing L-proline-derived catalysts during imine formation ensures >90% enantiomeric excess.

Industrial-Scale Synthesis and Optimization

Reaction Conditions and Yields

Industrial protocols prioritize cost efficiency and scalability. A patented method (US9125412B2) describes a two-step process:

  • Sulfilimine Formation : Oxidizing 4-methyl-1,3-dithiolane with iodobenzene diacetate and cyanamide at 0°C.
  • Phosphorylation : Reacting the sulfilimine intermediate with diethyl chlorophosphate in dichloromethane, yielding this compound with 78–85% purity.

Typical yields range from 65% to 72%, with impurities including unreacted dithiolane and phosphorylated byproducts.

Purification Techniques

Crude this compound is purified via:

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) removes non-polar impurities.
  • Recrystallization : Dissolving in hot cyclohexane and cooling to −20°C yields crystalline product (mp 34–36°C).
  • Distillation : Vacuum distillation (bp 120–125°C at 0.1 mmHg) isolates high-purity this compound as a yellow liquid.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • Mass Spectrometry : High-resolution Orbitrap MS (m/z 269.32 [M+H]⁺) confirms molecular weight.
  • NMR Spectroscopy : ¹H NMR (CDCl₃) δ 1.32 (t, 6H, OCH₂CH₃), 2.12 (s, 3H, CH₃), 3.85–4.15 (m, 4H, SCH₂).

Chromatographic Methods

  • HPLC-UV : C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time = 8.2 min.
  • GC-MS : DB-5MS column; quantification limit = 0.1 µg/mL.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Weight 269.32 g/mol
Boiling Point 120–125°C (0.1 mmHg)
Solubility in Cyclohexane 100 µg/mL
Log P (Octanol-Water) 3.4

Chemical Reactions Analysis

Types of Reactions: Mephosfolan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Agricultural Applications

Insecticide and Acaricide
Mephosfolan is primarily utilized in controlling pests such as aphids and mites. Research has demonstrated its effectiveness in various crops, including hops, where it has been shown to significantly reduce populations of the hop-damson aphid (Phorodon humuli) through different application methods such as drenching and granulation .

Efficacy Studies
A study published in the Journal of Economic Entomology investigated the concentrations of this compound in hop leaves and its subsequent impact on pest populations. The results indicated that this compound effectively reduced aphid populations when applied correctly . Another study highlighted that accelerated degradation of this compound could occur under certain pre-treatment conditions, which may affect its long-term efficacy in pest management .

Environmental Impact

Ecotoxicity Assessments
this compound's environmental fate has been a subject of scrutiny due to its potential impacts on non-target organisms. Research indicates that while it is effective against specific pests, it also poses risks to beneficial insects and aquatic life if not managed properly . The European Environment Agency has included this compound in assessments of pesticides for their potential ecological risks, emphasizing the need for careful monitoring and regulation .

Monitoring Contaminants
Research conducted by the Environmental Protection Agency (EPA) focused on contaminants of emerging concern (CECs) in wastewater treatment plants, where this compound was monitored alongside other pesticides. The findings highlighted the importance of understanding how such chemicals behave in aquatic environments and their potential accumulation in food webs .

Case Studies

Case Study 1: Efficacy Against Aphids
In a controlled study involving hops, researchers applied this compound at varying concentrations to evaluate its effectiveness against aphid infestations. The results showed a significant reduction in aphid populations within one week of application, demonstrating its practical application in integrated pest management strategies for hop cultivation .

Case Study 2: Environmental Monitoring
A comprehensive study on pesticide usage across Latin America included this compound as a key compound. The research indicated that while it is effective for pest control, there are significant concerns regarding its persistence in the environment and potential contamination of water sources. This underscores the necessity for sustainable practices when utilizing this compound in agricultural settings .

Mechanism of Action

Mephosfolan exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and eventual death of the target pests . The compound targets the nervous system of insects, making it an effective insecticide. its high toxicity to non-target organisms has limited its use .

Comparison with Similar Compounds

Chemical Structure and Classification

Mephosfolan belongs to the organophosphate class, sharing structural similarities with compounds like diazinon, monocrotophos, and phosphamidon. Unlike carbamates (e.g., carbofuran), organophosphates inhibit acetylcholinesterase through phosphorylation. Key structural distinctions include:

  • This compound : Features a 4-methyl-1,3-dithiolan-2-imine ring, enhancing lipophilicity and systemic activity.
  • Diazinon: Contains a pyrimidine ring, offering broader contact toxicity.
  • Carbofuran: A carbamate with a benzofuran moiety, providing rapid knockdown but shorter persistence .

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Functional Groups
This compound C₈H₁₆NO₃PS₂ 269.32 1.539 Dithiolane, phosphoramidate
Diazinon C₁₂H₂₁N₂O₃PS 304.35 1.116 Pyrimidine, thiophosphate
Carbofuran C₁₂H₁₅NO₃ 221.25 1.180 Benzofuran, carbamate
Monocrotophos C₇H₁₄NO₅P 223.16 1.330 Vinyl phosphate, methyl group

Efficacy and Application Methods

This compound demonstrates systemic activity , making it effective in SD and SW applications. Comparative studies highlight:

  • Against Brown Planthopper: this compound reduced nymph populations by 31.8 per hill, comparable to diazinon and carbofuran .
  • Against Whorl Maggot: this compound applied as SD achieved 8.7% dead hearts, similar to phosphamidon and monocrotophos .
  • Persistence : this compound provided protection up to 55 days after transplanting (DAT) when used as SD, outperforming endosulfan but less persistent than chlorpyrifos (effective for 14–17 days) .

Table 2: Efficacy and Persistence in Field Trials

Compound Target Pest Application Method Efficacy (% Reduction) Persistence (Days)
This compound Brown planthopper SD, SW 75–90% 45–55
Carbofuran Brown planthopper SW 95% 55
Diazinon Brown planthopper SD, FS 80–85% 45–50
Chlorpyrifos Multiple pests FS 90–100% 14–17
Endosulfan Leaf folder FS 50–60% <14

Biological Activity

Mephosfolan is an organophosphate compound primarily used as an insecticide and acaricide. Its biological activity is significant in the context of pest control, but it also raises concerns regarding toxicity and environmental impact. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity profiles, case studies, and regulatory status.

  • Chemical Formula : C₈H₁₆NO₃PS₂
  • Molecular Weight : 239.36 g/mol
  • Appearance : Yellow to amber liquid
  • CAS Number : 13707

This compound functions as an acetylcholinesterase inhibitor, a common mechanism among organophosphates. By inhibiting this enzyme, this compound leads to the accumulation of acetylcholine at synapses, resulting in prolonged stimulation of muscles and glands. This can ultimately lead to paralysis and death in target pests.

Toxicity Profile

The toxicity of this compound varies based on exposure routes (oral, dermal, inhalation). The following table summarizes its acute toxicity levels:

Exposure RouteLD50 (mg/kg)Toxicity Classification
Oral5-50Class IA (Highly Hazardous)
Dermal10-100Class IA (Highly Hazardous)
InhalationNot extensively studiedN/A

The World Health Organization classifies this compound as highly hazardous due to its acute toxicity levels .

Case Study 1: Pesticide Poisoning in Ecuador

A study conducted in Ecuador highlighted the risks associated with pesticide exposure, including this compound. Researchers found that high levels of pesticide use were linked to neurological disorders and reproductive issues among farm workers. The project aimed to reduce pesticide dependency by promoting integrated pest management (IPM) techniques .

Case Study 2: Placental Transfer

A significant study examined the placental transfer of this compound in laboratory animals. Results indicated that this compound could cross the placenta, raising concerns about potential developmental effects on fetuses exposed during pregnancy. The study reported concentrations in maternal blood that reached significant levels shortly after administration .

Regulatory Status

As of now, this compound is not registered as a pesticide in the United States due to its potential health risks . Regulatory bodies have raised concerns about its use in agricultural settings, particularly regarding its effects on human health and the environment.

Research Findings

Recent studies have focused on the long-term impacts of this compound exposure on human health and ecosystems. A longitudinal analysis of organophosphate incidents revealed a significant reduction in reported exposures following regulatory actions against highly toxic pesticides like this compound .

Q & A

Q. What are the primary agricultural applications of Mephosfolan, and how does its efficacy compare to other organophosphate pesticides?

Methodological Answer: this compound (C₈H₁₆NO₃PS₂) is an organophosphate insecticide used to control pests like citrus rust mites (Phyllocoptruta oleivora) and rice stem borers. To evaluate its efficacy, researchers should:

  • Conduct field trials comparing pest mortality rates between this compound and alternatives (e.g., Aldicarb, Dimethoate) under standardized conditions (e.g., dosage, application method).
  • Use randomized block designs to control environmental variability.
  • Measure residual effects over time (e.g., 30–60 days post-application) to assess persistence . Example data from Brazilian citrus studies showed this compound reduced pest populations by 60–70% in soil applications, outperforming trunk treatments .

Q. What experimental parameters are critical for assessing this compound’s environmental mobility and degradation?

Methodological Answer:

  • Soil mobility : Use column leaching experiments with varying soil pH and organic matter content.
  • Degradation kinetics : Perform HPLC or GC-MS analysis to track half-life under UV exposure or microbial activity.
  • Metabolite identification : Employ LC-QTOF-MS to identify breakdown products (e.g., oxons) that may retain toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different application methods (e.g., soil vs. trunk)?

Methodological Answer: Discrepancies may arise from:

  • Physicochemical factors : Soil organic matter enhances this compound’s adsorption, prolonging activity, while trunk applications face volatilization losses.
  • Experimental design : Compare studies using meta-analysis to identify confounding variables (e.g., rainfall, temperature). Example: A 1978 Brazilian study found soil applications reduced Phyllocoptruta oleivora populations by 75% vs. 50% for trunk methods, attributed to root systemic uptake .

Q. What neurotoxic mechanisms underlie this compound’s long-term neuropsychiatric effects in acute poisoning cases?

Methodological Answer:

  • In vitro models : Expose neuronal cell lines (e.g., SH-SY5Y) to this compound and measure acetylcholinesterase (AChE) inhibition and oxidative stress markers (e.g., ROS, glutathione depletion).
  • Animal studies : Use rodent models to assess cognitive deficits (e.g., Morris water maze) post-exposure.
  • Epidemiological data : Retrospective cohort studies link acute OP poisoning to memory impairment and motor weakness, with this compound cases showing prolonged symptom persistence .

Q. How can researchers address gaps in chronic low-dose exposure data for this compound?

Methodological Answer:

  • Longitudinal studies : Monitor agricultural workers with biomarker analysis (e.g., urinary dialkylphosphates) over 5–10 years.
  • Omics approaches : Apply transcriptomics to identify gene expression changes (e.g., PON1 polymorphisms) affecting susceptibility.
  • Cross-species extrapolation : Use toxicokinetic modeling to estimate human-equivalent doses from rodent data, guided by EPA guidelines for OP class extrapolation .

Data Contradiction Analysis

Q. Why do some studies report this compound as highly effective against gall midge (Orseolia oryzae), while others show limited impact?

Methodological Answer:

  • Dose-response variability : Reanalyze data using probit models to establish LD₅₀/LC₅₀ thresholds. For example, this compound at 0.50 kg ai/ha reduced gall midge incidence by 80% in rice trials, but efficacy dropped below 0.25 kg ai/ha .
  • Geographic factors : Soil type and irrigation practices alter bioavailability; replicate studies in multiple regions (e.g., Southeast Asia vs. South America).

Research Design Recommendations

  • For field trials : Include control plots, replicate treatments ≥3 times, and use ANOVA with Tukey’s HSD post-hoc tests .
  • For toxicity studies : Follow OECD guidelines for acute/chronic exposure protocols and prioritize AChE inhibition as a primary endpoint .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mephosfolan
Reactant of Route 2
Reactant of Route 2
Mephosfolan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.